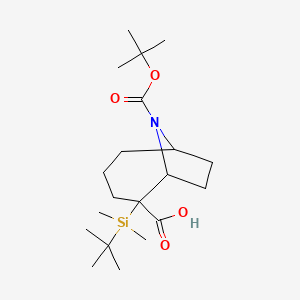
9-Azabicyclo(4.2.1)nonane-2,9-dicarboxylic acid, 9-(1,1-dimethylethyl) 2-((1,1-dimethylethyl)dimethylsilyl) ester, endo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Azabicyclo(4.2.1)nonane-2,9-dicarboxylic acid, 9-(1,1-dimethylethyl) 2-((1,1-dimethylethyl)dimethylsilyl) ester, endo- is a complex organic compound characterized by its unique bicyclic structure. This compound is part of the 9-azabicyclo[4.2.1]nonane family, which is known for its significant biological activity and pharmacological potential. The structure of this compound includes a bicyclic framework with various functional groups, making it a versatile molecule in synthetic chemistry.
Preparation Methods
The synthesis of 9-Azabicyclo(4.2.1)nonane-2,9-dicarboxylic acid, 9-(1,1-dimethylethyl) 2-((1,1-dimethylethyl)dimethylsilyl) ester, endo- can be achieved through several methods. One common approach involves the intramolecular oxidative amination of aminocyclooct-4-enes. This method provides rapid and regioselective access to the 9-azabicyclo[4.2.1]nonane framework . Another method involves the Lewis acid-promoted reaction between 1-methoxycarbonyl-2,5-dimethoxypyrrolidine and 1-ethoxy-1-trimethylsiloxy-1,4-pentadiene . These reactions are typically high yielding and proceed under ligand-free catalytic conditions .
Chemical Reactions Analysis
9-Azabicyclo(4.2.1)nonane-2,9-dicarboxylic acid, 9-(1,1-dimethylethyl) 2-((1,1-dimethylethyl)dimethylsilyl) ester, endo- undergoes various chemical reactions, including oxidation, reduction, and substitution. The intramolecular oxidative amination is a key reaction for synthesizing this compound, using aminocyclooct-4-enes as substrates . Common reagents for these reactions include palladium(II) catalysts and Lewis acids . The major products formed from these reactions are sp3-rich chemical scaffolds suitable for diversification .
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It serves as a key structural component in the synthesis of various natural and synthetic alkaloids, such as anatoxin-a, pinnamine, and bis-homoepibatidine . These alkaloids are known for their pharmacological properties, including acting as nicotinic acetylcholine receptor agonists. As such, they are studied for potential treatments of neurological disorders like Parkinson’s and Alzheimer’s diseases, schizophrenia, and depression .
Mechanism of Action
The mechanism of action of 9-Azabicyclo(4.2.1)nonane-2,9-dicarboxylic acid, 9-(1,1-dimethylethyl) 2-((1,1-dimethylethyl)dimethylsilyl) ester, endo- involves its interaction with molecular targets such as the nicotinic acetylcholine receptor (nAChR). This compound acts as a potent and irreversible agonist for nAChR, mimicking the action of acetylcholine . This interaction leads to the activation of the receptor, which plays a crucial role in neurotransmission and is implicated in various neurological conditions .
Comparison with Similar Compounds
Similar compounds to 9-Azabicyclo(4.2.1)nonane-2,9-dicarboxylic acid, 9-(1,1-dimethylethyl) 2-((1,1-dimethylethyl)dimethylsilyl) ester, endo- include other 9-azabicyclo[4.2.1]nonane derivatives such as anatoxin-a, pinnamine, and bis-homoepibatidine . These compounds share the 9-azabicyclo[4.2.1]nonane core structure but differ in their functional groups and pharmacological profiles. The uniqueness of 9-Azabicyclo(4.2.1)nonane-2,9-dicarboxylic acid, 9-(1,1-dimethylethyl) 2-((1,1-dimethylethyl)dimethylsilyl) ester, endo- lies in its specific functional groups, which confer distinct chemical reactivity and biological activity .
Properties
CAS No. |
125736-04-1 |
|---|---|
Molecular Formula |
C20H37NO4Si |
Molecular Weight |
383.6 g/mol |
IUPAC Name |
2-[tert-butyl(dimethyl)silyl]-9-[(2-methylpropan-2-yl)oxycarbonyl]-9-azabicyclo[4.2.1]nonane-2-carboxylic acid |
InChI |
InChI=1S/C20H37NO4Si/c1-18(2,3)25-17(24)21-14-10-9-13-20(16(22)23,15(21)12-11-14)26(7,8)19(4,5)6/h14-15H,9-13H2,1-8H3,(H,22,23) |
InChI Key |
QOFSIBUHAJRZLX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCCC(C1CC2)(C(=O)O)[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


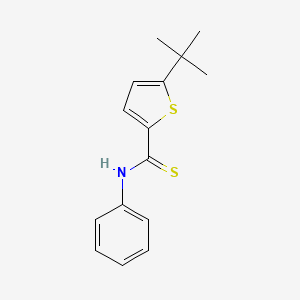
![2-[(Ethenyloxy)methyl]cyclopent-2-en-1-one](/img/structure/B14303581.png)


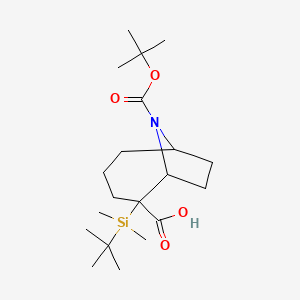
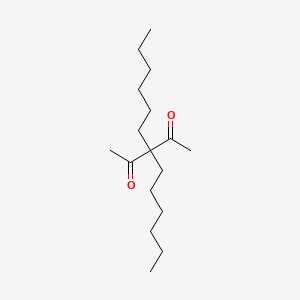

![1-(Octahydro-2H-quinolizin-1-yl)-N-[(pyridin-2-yl)methyl]methanamine](/img/structure/B14303618.png)
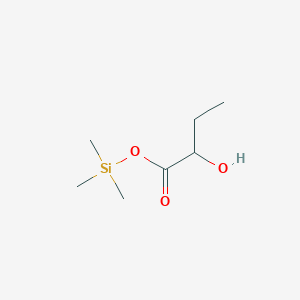
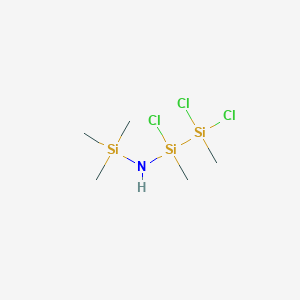
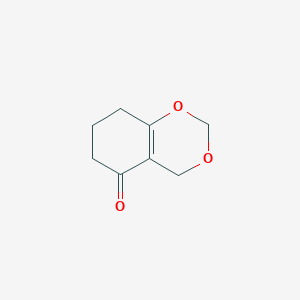
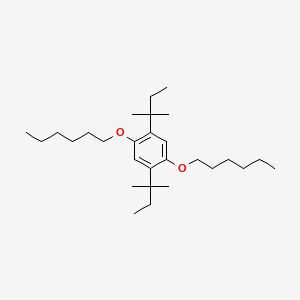
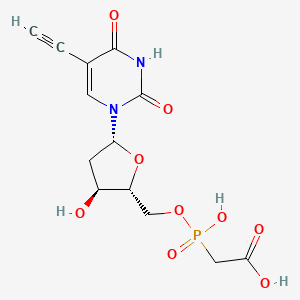
![4,5,7-Trimethyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B14303652.png)
